molecular formula C4H7F3O2 B2470992 3,3,3-Trifluoro-2-methylpropane-1,2-diol CAS No. 101055-10-1

3,3,3-Trifluoro-2-methylpropane-1,2-diol

Cat. No.: B2470992
CAS No.: 101055-10-1
M. Wt: 144.093
InChI Key: HHCFIFZKQHBABN-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-methylpropane-1,2-diol is an organic compound with the molecular formula C4H7F3O2. It is a clear liquid with a density of approximately 1.447 g/cm³ and a boiling point of 88.6°C at 26 Torr . This compound is known for its stability and volatility, making it useful in various chemical applications.

Preparation Methods

3,3,3-Trifluoro-2-methylpropane-1,2-diol can be synthesized through the following steps :

    Reaction of Fluoropropene with Water: This reaction produces 3,3,3-trifluoro-1,2-propanal.

    Reaction of 3,3,3-Trifluoro-1,2-propanal with Sodium Hydroxide: In an alcohol solvent, this reaction yields this compound.

Chemical Reactions Analysis

3,3,3-Trifluoro-2-methylpropane-1,2-diol undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

3,3,3-Trifluoro-2-methylpropane-1,2-diol has several applications in scientific research :

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: It serves as a building block in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, especially those requiring fluorinated intermediates.

    Industry: It is used in the production of high-performance polymers and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-methylpropane-1,2-diol involves its interaction with various molecular targets and pathways . It can act as a nucleophile in substitution reactions, where the hydroxyl groups participate in forming new bonds. Its fluorinated nature also enhances its reactivity and stability, making it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

3,3,3-Trifluoro-2-methylpropane-1,2-diol can be compared with other similar compounds such as :

    3,3,3-Trifluoropropane-1,2-diol: Similar in structure but lacks the methyl group.

    3,3,3-Trifluoro-2,2-dimethylpropanoic acid: Contains an additional methyl group and a carboxylic acid functional group.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Contains more fluorine atoms and a tertiary alcohol group.

These comparisons highlight the unique properties of this compound, particularly its balance of fluorine content and functional groups, which contribute to its versatility in chemical synthesis and applications.

Properties

IUPAC Name

3,3,3-trifluoro-2-methylpropane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O2/c1-3(9,2-8)4(5,6)7/h8-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCFIFZKQHBABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101055-10-1
Record name 3,3,3-trifluoro-2-methylpropane-1,2-diol
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